3-(3-Bromo-5-methoxyphenyl)propanenitrile
Overview
Description
3-(3-Bromo-5-methoxyphenyl)propanenitrile is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a propanenitrile group
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation:
Cyanation: Another approach involves the cyanation of 3-bromo-5-methoxybenzene to introduce the propanenitrile group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow synthesis methods are also employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromo group to a carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Bromo-5-methoxyphenyl)propanoic acid.
Reduction: 3-(3-Bromo-5-methoxyphenyl)propanamine.
Substitution: 3-(3-Iodo-5-methoxyphenyl)propanenitrile.
Scientific Research Applications
3-(3-Bromo-5-methoxyphenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Bromo-5-methoxyphenyl)propanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)propanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Chloro-5-methoxyphenyl)propanenitrile: Similar structure but with a chloro group instead of a bromo group.
Uniqueness: 3-(3-Bromo-5-methoxyphenyl)propanenitrile is unique due to the presence of both bromo and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-(3-bromo-5-methoxyphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-13-10-6-8(3-2-4-12)5-9(11)7-10/h5-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFINLQPZENLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857340 | |
Record name | 3-(3-Bromo-5-methoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-63-4 | |
Record name | Benzenepropanenitrile, 3-bromo-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromo-5-methoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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